molecular formula C14H13ClFN3O2 B5414613 N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide

カタログ番号 B5414613
分子量: 309.72 g/mol
InChIキー: TXGAYWNOSIZGEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as CFTR modulator, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic use in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR modulators have been shown to improve the function of the CFTR protein, which is responsible for regulating the movement of salt and water in and out of cells.

作用機序

N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulators work by binding to the this compound protein and improving its function. The this compound protein is responsible for regulating the movement of salt and water in and out of cells. In CF patients, the this compound protein is defective, leading to the buildup of thick, sticky mucus in the lungs and other organs. This compound modulators can improve the function of the this compound protein by increasing its activity and stability, which helps to reduce the buildup of mucus and improve lung function.
Biochemical and Physiological Effects:
This compound modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in CF patients. In addition, this compound modulators have been shown to improve the function of other organs affected by CF, such as the pancreas and digestive system.

実験室実験の利点と制限

N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulators have several advantages for lab experiments. They are small molecules that can be easily synthesized and purified, making them ideal for in vitro studies. In addition, this compound modulators have been extensively studied in animal models of CF, which has provided valuable insights into their potential therapeutic use in humans.
However, there are also limitations to using this compound modulators in lab experiments. CF is a complex disease that affects multiple organs and systems, making it difficult to accurately model in vitro and in vivo. In addition, the efficacy and safety of this compound modulators in humans are still being studied, which makes it challenging to translate the findings from lab experiments to clinical practice.

将来の方向性

Despite the challenges, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulators have shown great promise in treating CF. Future research directions include developing more potent and selective this compound modulators, improving the delivery of this compound modulators to the lungs and other affected organs, and studying the long-term safety and efficacy of this compound modulators in humans. In addition, researchers are exploring the use of this compound modulators in other diseases that involve defective ion transport, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).

合成法

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulator is a complex process that involves multiple steps. The starting material for the synthesis is 3-chloro-4-fluoroaniline, which is reacted with 3,4-dimethyl-6-oxo-1(6H)-pyridazine to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.

科学的研究の応用

N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide modulators have been extensively studied in vitro and in vivo for their potential therapeutic use in treating CF. In vitro studies have shown that this compound modulators can improve the function of the this compound protein by increasing its activity and stability. In vivo studies have shown that this compound modulators can improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in CF patients.

特性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O2/c1-8-5-14(21)19(18-9(8)2)7-13(20)17-10-3-4-12(16)11(15)6-10/h3-6H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGAYWNOSIZGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。